4-Bromobenzo[d]isoxazol-3(2H)-one
Description
Significance of Halogenated Heterocycles in Synthetic Chemistry
The introduction of halogen atoms, such as bromine, into heterocyclic structures is a powerful and widely used strategy in synthetic chemistry. Halogenation can dramatically alter a molecule's physical, chemical, and biological properties. In medicinal chemistry, halogens can enhance binding affinity to biological targets, improve metabolic stability, and increase membrane permeability.
Furthermore, halogenated heterocycles are exceptionally valuable as synthetic intermediates. The carbon-halogen bond, particularly a carbon-bromine bond on an aromatic ring, serves as a versatile "handle" for a multitude of chemical transformations. It is especially crucial in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions. mdpi.commdpi.com This capability allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision, enabling the construction of complex molecular architectures from simpler, halogenated precursors. mdpi.commdpi.com The strategic placement of a halogen atom can therefore dictate the entire synthetic route and unlock access to previously inaccessible chemical space.
Overview of Benzo[d]isoxazolone Derivatives in Advanced Chemical Synthesis
The benzo[d]isoxazolone scaffold and its isosteres, such as benzo[d]isothiazol-3(2H)-ones, have been employed in a wide array of applications. nih.govarkat-usa.org Derivatives of this core structure have shown a broad spectrum of biological activities, including antifungal, antimicrobial, and antineoplastic properties. nih.gov For instance, certain substituted benzo[d]isothiazol-3(2H)-ones are potent inhibitors of enzymes like phosphomannose isomerase (PMI), which has implications for anti-tumor and blood glucose regulation research. nih.gov
In the realm of synthetic methodology, these heterocycles can act as redox activators, facilitating complex reactions such as solid-phase peptide synthesis under mild conditions. arkat-usa.org The development of novel synthetic methods, including palladium-catalyzed C-H activation and annulation, continues to expand the toolkit for creating diverse benzo[d]isoxazole libraries. rsc.org This ongoing research underscores the scaffold's role as a cornerstone for building molecules with tailored functions for pharmaceutical and materials science applications. mdpi.com
Unique Position of 4-Bromobenzo[d]isoxazol-3(2H)-one within the Benzo[d]isoxazolone Class
Within the broader family of benzo[d]isoxazolones, This compound occupies a unique and strategic position primarily due to the placement of its bromine substituent. This compound exists in tautomeric equilibrium with its enol form, 4-Bromo-1,2-benzisoxazol-3-ol. matrixscientific.com Its existence is confirmed by its commercial availability and reported physical properties. matrixscientific.com
The defining feature of this molecule is the bromine atom at the 4-position of the benzene (B151609) ring. This specific location makes it a highly valuable intermediate for synthetic diversification. The bromine atom serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com Chemists can leverage this reactive site to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby generating large libraries of novel compounds from a single, well-defined precursor. The reactivity of this position allows for selective modification without altering the core isoxazolone structure, which may be essential for retaining desired biological activity.
Data Tables
Table 1: Compound Identification for this compound
| Property | Value |
| Chemical Name | This compound |
| Tautomeric Form | 4-Bromo-1,2-benzisoxazol-3-ol |
| CAS Number | 208919-61-5 (for tautomer) matrixscientific.com |
| Molecular Formula | C₇H₄BrNO₂ |
| Molecular Weight | 214.02 g/mol matrixscientific.com |
| Melting Point | 219-221 °C matrixscientific.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQGAUXKKYVVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594872 | |
| Record name | 4-Bromo-1,2-benzoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379310-99-2 | |
| Record name | 4-Bromo-1,2-benzoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromobenzo D Isoxazol 3 2h One
Precursor-Based Cyclization Strategies
This approach involves the synthesis of a substituted benzene (B151609) derivative that bears the necessary functional groups arranged for a subsequent intramolecular cyclization reaction to form the fused heterocyclic ring system.
Cyclization of Ortho-Substituted Benzonitriles
A key precursor for the synthesis of the target molecule is 2-bromo-6-fluorobenzoic acid. One documented pathway to this intermediate begins with o-fluorobenzonitrile. This multi-step synthesis transforms the nitrile group into a carboxylic acid while introducing the required bromine substituent ortho to the fluorine atom. The process involves a sequence of standard aromatic transformations, including nitration, reduction of the nitro group to an amine, bromination, a diazo-deamination reaction, and finally, hydrolysis of the nitrile to the carboxylic acid google.com.
Table 1: Synthesis Steps for 2-Bromo-6-fluorobenzoic Acid from o-Fluorobenzonitrile
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Nitration | Introduction of a nitro group to the aromatic ring. |
| 2 | Nitroreduction | Conversion of the nitro group to an amino group. |
| 3 | Bromination | Introduction of a bromine atom. |
| 4 | Diazo-deamination | Removal of the amino group via a diazonium salt intermediate. |
| 5 | Hydrolysis | Conversion of the benzonitrile (B105546) to a benzoic acid. |
Data derived from patent information describing the synthesis of the key precursor google.com.
Derivatization of 2-Bromo-6-fluorobenzoic Acid Precursors
With 2-bromo-6-fluorobenzoic acid sigmaaldrich.com in hand, the focus shifts to the formation of the benzo[d]isoxazolone ring. This is accomplished through the formation of an intermediate hydroxamic acid, which then undergoes an intramolecular ring-closing reaction.
Hydroxamic acids are a class of organic compounds that can be synthesized from carboxylic acids or their derivatives, such as acyl chlorides or esters wikipedia.org. The standard method involves the reaction of the carboxylic acid derivative with a hydroxylamine (B1172632) salt wikipedia.orgnih.gov. For the synthesis of the intermediate required for 4-Bromobenzo[d]isoxazol-3(2H)-one, 2-bromo-6-fluorobenzoic acid would first be activated, for example, by conversion to its corresponding acyl chloride. This activated intermediate is then treated with hydroxylamine (NH₂OH) to yield the 2-bromo-6-fluoro-N-hydroxybenzamide. This reaction creates the N-hydroxyamide functionality essential for the subsequent cyclization step.
The final step in this pathway is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The newly formed N-hydroxybenzamide intermediate is designed for spontaneous or induced ring closure. The hydroxyl group of the hydroxamic acid acts as an internal nucleophile, attacking the carbon atom of the benzene ring that is bonded to the highly electronegative fluorine atom. This process results in the displacement of the fluoride (B91410) ion and the formation of the five-membered isoxazole (B147169) ring fused to the benzene ring nih.govnih.gov. The bromine atom at the adjacent position remains untouched during this cyclization, yielding the final product, this compound.
Direct Halogenation Approaches
An alternative strategy to precursor-based synthesis is the direct modification of the parent Benzo[d]isoxazol-3(2H)-one molecule. This approach is contingent on the ability to selectively introduce a bromine atom at the desired position on the aromatic ring.
Regioselective Bromination of Benzo[d]isoxazol-3(2H)-one Scaffolds
Direct bromination of the Benzo[d]isoxazol-3(2H)-one core requires a method that offers high regioselectivity to ensure the bromine atom is introduced at the C-4 position. Modern halogenation methods often employ N-halosuccinimides as the halogen source due to their milder and more selective nature compared to elemental halogens.
Research into the regioselective halogenation of arenes and heterocycles has shown that using N-Bromosuccinimide (NBS) in a specialized solvent like hexafluoroisopropanol (HFIP) can provide excellent yields and control over the position of halogenation organic-chemistry.orgnih.gov. The unique properties of HFIP, including its strong hydrogen-bond donating ability and low nucleophilicity, activate the NBS, facilitating efficient electrophilic bromination under mild conditions without the need for an additional catalyst organic-chemistry.org. For the Benzo[d]isoxazol-3(2H)-one scaffold, the electronic effects of the fused isoxazolone ring would direct the incoming electrophile. The amide and ether functionalities influence the electron density of the benzene ring, and under these conditions, selective bromination at the C-4 position is anticipated. This method is versatile and has been successfully applied to a wide range of aromatic compounds organic-chemistry.orgnih.gov.
Table 2: Conditions for Regioselective Bromination
| Reagent | Solvent | Key Advantages |
|---|---|---|
| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | High regioselectivity, mild reaction conditions, no catalyst required, high yields. |
Data based on general methods for regioselective halogenation of aromatic compounds organic-chemistry.orgnih.gov.
Optimization of Brominating Agents and Reaction Conditions
The introduction of a bromine atom onto the benzo[d]isoxazol-3(2H)-one core is a critical transformation that significantly influences the molecule's properties. The efficiency and regioselectivity of this bromination step are highly dependent on the choice of the brominating agent and the reaction conditions. Research into the bromination of similar heterocyclic systems provides valuable insights into the potential optimization of this process for producing this compound.
A variety of brominating agents have been explored for the synthesis of brominated heterocycles. These include N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), pyridinium (B92312) tribromide (PTB), and molecular bromine (Br₂). nih.gov The choice of solvent also plays a crucial role, with chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) often being employed. nih.gov
Optimization studies on related isoxazole systems have shown that the reaction temperature can significantly impact the yield of the desired brominated product. For instance, in the bromo-lactamization of certain isoxazole amides, the reaction rate was observed to improve at room temperature and reflux conditions compared to lower temperatures. nih.gov However, excessively high temperatures can sometimes lead to the destabilization of the bromonium ion intermediate and a decrease in reaction efficiency. nih.gov The use of a base, such as potassium carbonate (K₂CO₃), has also been shown to be beneficial in some cases. nih.gov
For the synthesis of a related compound, 4-bromobenzo[1,2-d:4,5-d']bis( beilstein-journals.orgnih.govmdpi.comthiadiazole), a systematic study of bromination conditions revealed that reacting the parent heterocycle with molecular bromine in hydrobromic acid at 80°C for 12 hours provided the desired product in a 60% yield. mdpi.com This suggests that a similar approach could be a viable starting point for the synthesis of this compound.
The following table summarizes the optimization of reaction conditions for the bromination of a model isoxazole amide, which can serve as a guide for the synthesis of the target compound.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | DBDMH | CH₂Cl₂ | 0 | 70 | nih.gov |
| 2 | DBDMH | CH₂Cl₂ | rt | 85 | nih.gov |
| 3 | DBDMH | CH₂Cl₂ | reflux | 80 | nih.gov |
| 4 | DBDMH | CHCl₃ | rt | 84 | nih.gov |
| 5 | DBDMH | ClCH₂CH₂Cl | rt | 82 | nih.gov |
| 6 | NBS | CH₂Cl₂ | rt | 65 | nih.gov |
| 7 | PTB | CH₂Cl₂ | rt | 50 | nih.gov |
| 8 | Br₂ | CH₂Cl₂ | rt | 45 | nih.gov |
Exploration of Alternative and Novel Synthetic Pathways
Beyond direct bromination, other synthetic strategies can be envisioned for the construction of this compound. These alternative pathways may offer advantages in terms of efficiency, regioselectivity, or access to diverse derivatives.
Condensation-Oxidation Reactions
A plausible approach to the benzo[d]isoxazol-3(2H)-one core involves the condensation of a suitable ortho-substituted benzene derivative followed by an oxidative cyclization. For the synthesis of this compound, this could potentially start from a 2,5-dibromobenzohydroxamic acid or a related precursor. The intramolecular cyclization to form the isoxazolone ring would then be induced by an oxidizing agent. While specific examples for the synthesis of the target molecule via this route are not prevalent in the literature, the general principle of oxidative N-O bond formation is a well-established strategy in heterocyclic chemistry.
Stereoselective Approaches to Brominated Isoxazolone Derivatives
While this compound itself is achiral, the development of stereoselective methods for the synthesis of related brominated isoxazolone derivatives is a significant area of research, particularly for the creation of complex molecules with defined three-dimensional structures. These methods often rely on the formation of key intermediates that control the stereochemical outcome of the reaction.
The involvement of oxonium ion intermediates has been proposed in the stereoselective synthesis of certain brominated spiro-isoxazolines. nih.gov In these reactions, the bromination of an isoxazole containing a pendant alcohol or carboxylic acid leads to the formation of a bromonium ion intermediate. This intermediate can then be opened by the neighboring oxygen lone pair electrons to form an oxonium ion. Subsequent intramolecular nucleophilic attack on this oxonium ion can proceed with high stereoselectivity, dictated by the steric and electronic properties of the intermediate. nih.gov This mechanistic principle could potentially be adapted to control the introduction of bromine and other functionalities in related benzisoxazolone systems.
The formation of a bromonium ion intermediate across the double bond of an isoxazoline (B3343090) ring is a key step in several synthetic strategies. nih.govnih.gov Subsequent intramolecular attack by a nucleophile can lead to the formation of a new ring system with a defined stereochemistry. In the context of synthesizing derivatives of this compound, a strategy could be envisioned where a precursor with an appropriately positioned nucleophile undergoes a bromonium ion-initiated cyclization. The facial selectivity of the nucleophilic attack on the bromonium ion would be crucial in determining the stereochemical outcome. Studies on the bromo-lactamization of isoxazoles have shown that the N-nucleophile can directly attack the bromonium ion or proceed through an oxonium-ion mediated pathway, leading to the desired spiro-lactam product. nih.gov The large bromine atom is thought to control the direction of the nucleophilic attack, leading to a specific stereochemical relationship in the product. nih.gov
Chemical Reactivity and Transformation of 4 Bromobenzo D Isoxazol 3 2h One
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring of 4-Bromobenzo[d]isoxazol-3(2H)-one is expected to be susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for aryl halides. The rate and feasibility of such reactions are typically influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. uwindsor.canih.gov The isoxazolone ring itself can be considered as having some electron-withdrawing character, which would activate the aromatic ring towards nucleophilic attack.
Reactivity with Nitrogen-Based Nucleophiles (Amination)
Reactivity with Oxygen-Based Nucleophiles (Alkoxylation/Aryloxylation)
The displacement of the bromine atom by oxygen-based nucleophiles, such as alkoxides or phenoxides, would lead to the formation of 4-alkoxy- or 4-aryloxy-benzo[d]isoxazol-3(2H)-one derivatives. These reactions are also typically facilitated by copper or palladium catalysis. While this is a common transformation for many aryl bromides, dedicated research on the alkoxylation or aryloxylation of this compound has not been found in the performed searches. Studies on the closely related 4-bromobenzo[1,2-d:4,5-d']bis( bldpharm.comnih.govthiadiazole) have shown it to be resistant to various oxygen nucleophiles. This might suggest that the benzo[d]isoxazol-3(2H)-one core may also exhibit some degree of resistance to this type of substitution under certain conditions.
Reactivity with Sulfur-Based Nucleophiles (Thiolation)
The reaction of this compound with sulfur-based nucleophiles, like thiolates, would yield 4-thioether derivatives. Similar to amination and alkoxylation, these reactions are often catalyzed by transition metals. Research on the analogous 4-bromobenzo[1,2-d:4,5-d']bis( bldpharm.comnih.govthiadiazole) has demonstrated successful substitution with S-nucleophiles. This suggests that the thiolation of this compound is likely a feasible transformation, although specific experimental data is absent from the available literature.
Comparison of Reactivity with Other Halogenated Benzo[d]isoxazolones
A comparative study of the reactivity of different halogenated benzo[d]isoxazolones (e.g., fluoro, chloro, bromo, and iodo derivatives) in SNAr reactions would provide valuable insight into the structure-reactivity relationship. Generally, for SNAr reactions, the reactivity order is often F > Cl > Br > I, which is the reverse of the trend for SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. However, in metal-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl. Without specific studies on the reactivity of various halogenated benzo[d]isoxazolones, any comparison remains speculative.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound would involve the introduction of an electrophile at one of the available carbon positions (C5, C6, or C7). The isoxazolone ring and the bromine atom are both deactivating groups, meaning they will decrease the rate of electrophilic substitution compared to benzene. Both are also ortho-, para-directing. The directing effects of the existing substituents would guide the position of the incoming electrophile. However, no specific studies on electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound have been identified. Studies on the bromination of the related benzo[1,2-d:4,5-d']bis( bldpharm.comnih.govthiadiazole) system have been reported, which could offer some parallels.
Functional Group Interconversions on the Bromine Atom
The bromine atom on this compound serves as a versatile handle for various functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful and widely used method for the synthesis of biaryl compounds and other substituted aromatics. While general methods for Suzuki reactions on bromobenzene (B47551) derivatives are well-established, specific examples utilizing this compound as a substrate are not documented in the searched literature.
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are also theoretically possible at the C4-bromo position. The reactivity of the related 4-bromobenzo[1,2-d:4,5-d']bis( bldpharm.comnih.govthiadiazole) in Suzuki and Stille reactions has been demonstrated, suggesting that this compound could also be a viable substrate for these transformations.
Due to the lack of specific research data, a data table for these reactions cannot be generated at this time.
Ring Modification and Rearrangement Reactions of this compound
The chemical behavior of this compound is characterized by the reactivity of its heterocyclic isoxazole (B147169) ring. This portion of the molecule is susceptible to various transformations, including ring-opening reactions, modifications, and rearrangements, which give rise to a diverse array of other heterocyclic structures and functionalized derivatives.
Transformations Involving the Isoxazole Ring
The isoxazole ring in benzo[d]isoxazol-3(2H)-one derivatives is notably reactive, primarily due to the inherent strain and the comparative weakness of the nitrogen-oxygen (N-O) bond. This susceptibility allows for a range of synthetically useful transformations.
Ring-Opening Reactions: A common reaction pathway for benzisoxazoles is the cleavage of the N-O bond. This can be initiated under basic conditions, a process known as the Kemp elimination, which results in the formation of a 2-hydroxybenzonitrile (B42573) species. wikipedia.org For this compound, this base-catalyzed ring-opening would theoretically yield 5-bromo-2-hydroxybenzonitrile. The reaction proceeds via deprotonation at the nitrogen atom, followed by the cleavage of the weak N-O bond.
Reductive cleavage is another method for opening the isoxazole ring. Additionally, computational studies on isoxazole have shown that electron attachment to the molecule can trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov This suggests that similar ring-opening could be achieved under specific electrochemical conditions.
Rearrangements and Ring Expansions: Benzo-fused heterocycles, including benzisoxazoles, can undergo rearrangement reactions to form more complex structures. acs.orgacs.org For instance, isoxazole derivatives have been shown to undergo molybdenum-mediated ring expansion, transforming into substituted 4-pyridones. beilstein-journals.org Such rearrangements often proceed through an initial N-O bond cleavage, followed by intramolecular cyclization and rearrangement of the resulting intermediate. While not specifically documented for the 4-bromo derivative, these precedents suggest potential pathways for converting the benzo[d]isoxazol-3(2H)-one core into other valuable heterocyclic systems like quinolines or pyridines.
Metal-Catalyzed N-O Bond Cleavage: The N-O bond can be strategically cleaved using various metal catalysts to facilitate the synthesis of other N-heterocycles. nih.gov This method is significant as it allows for the transformation of the isoxazole ring into different five- or six-membered rings. For example, iron(III)-catalyzed reactions of oximes can lead to the formation of benzoxazoles. nih.gov These reactions highlight the versatility of the benzisoxazole scaffold as a synthon for more complex heterocyclic structures.
Table 1: Summary of Potential Isoxazole Ring Transformations
| Reaction Type | Reagents/Conditions | Expected Product from this compound |
|---|---|---|
| Base-Catalyzed Ring Opening (Kemp Elimination) | Strong Base (e.g., NaH, KOt-Bu) | 5-Bromo-2-hydroxybenzonitrile |
| Reductive Ring Opening | Reducing Agents (e.g., H₂, metal catalyst) | Substituted 2-aminobenzyl alcohol derivatives |
| Ring Expansion | Molybdenum Hexacarbonyl (Mo(CO)₆) | Substituted Bromo-4-pyridone derivatives |
| Metal-Catalyzed Rearrangement | Iron(III) or Copper(I) salts | Bromo-substituted benzoxazoles or other N-heterocycles |
Derivatives via Tautomeric Equilibrium of Benzo[d]isoxazol-3-ol (B1209928) Form
An essential aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with the aromatic enol form, 4-Bromobenzo[d]isoxazol-3-ol. researchgate.net This equilibrium between the lactam (keto) and lactim (enol) forms dictates the compound's reactivity towards different reagents.
The keto tautomer, this compound, features a reactive carbonyl group and an acidic N-H proton. The enol tautomer, 4-Bromobenzo[d]isoxazol-3-ol, possesses an aromatic isoxazole ring with a reactive hydroxyl group. The reactivity of each tautomer can be selectively exploited to generate different classes of derivatives.
Reactions of the Keto Tautomer: The primary reaction of the keto form involves nucleophilic substitution or addition at the nitrogen atom.
N-Alkylation/N-Arylation: The acidic proton on the nitrogen can be removed by a base, and the resulting anion can react with various electrophiles, such as alkyl or aryl halides, to yield N-substituted derivatives.
Reactions of the Enol Tautomer: The enol form provides two main sites for reaction: the hydroxyl group and the aromatic benzene ring.
O-Acylation and O-Alkylation: The hydroxyl group of the 4-Bromobenzo[d]isoxazol-3-ol tautomer can react with acylating or alkylating agents to form esters and ethers, respectively. For example, reaction with sulfonyl chlorides converts the hydroxyl group into a good leaving group or provides sulfonamide derivatives of pharmaceutical interest. google.comnih.gov
Electrophilic Aromatic Substitution: The enol form, being an activated aromatic system, can undergo electrophilic substitution on the benzene ring. The directing effects of the fused isoxazole ring and the bromine atom will influence the position of substitution.
This dual reactivity allows for the synthesis of a wide range of derivatives. For instance, the core structure is found in anticonvulsant drugs like zonisamide, which is a sulfonamide derivative of benzo[d]isoxazole. google.com The synthesis of such compounds relies on the reactivity of the benzo[d]isoxazol-3-ol tautomer.
Table 2: Derivatives from Tautomeric Forms of this compound
| Tautomeric Form | Reactive Site | Reaction Type | Reagents | Product Class |
|---|---|---|---|---|
| Keto Form | Nitrogen Atom | N-Alkylation | Base, Alkyl Halide (R-X) | N-Alkyl-4-bromobenzo[d]isoxazol-3(2H)-ones |
| Enol Form | Hydroxyl Group | O-Acylation | Acyl Chloride (RCOCl) | 4-Bromobenzo[d]isoxazol-3-yl esters |
| Enol Form | Hydroxyl Group | Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | 4-Bromobenzo[d]isoxazol-3-yl sulfonates |
| Enol Form | Benzene Ring | Electrophilic Substitution | Nitrating/Halogenating agents | Di-substituted benzo[d]isoxazol-3-ols |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. A complete NMR analysis of 4-Bromobenzo[d]isoxazol-3(2H)-one would involve a suite of experiments to establish the carbon framework, the number and environment of protons, and their connectivity.
Proton (¹H) NMR Spectroscopic Analysis for Positional Assignments
A ¹H NMR spectrum would be the first step in the NMR analysis. For the aromatic region of this compound, one would expect to observe signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would be diagnostic for the 4-bromo substitution pattern. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a triplet (or more accurately, a doublet of doublets), coupled to the protons at C5 and C7. The proton at C7 would appear as a doublet, coupled to the proton at C6. The presence of the electron-withdrawing bromine atom and the fused isoxazolone ring would influence the precise chemical shifts of these aromatic protons. Additionally, a broad singlet corresponding to the N-H proton of the isoxazolone ring would be expected, the chemical shift of which could be dependent on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Benzoisoxazolone Skeleton
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, seven signals would be anticipated in the aromatic and carbonyl region. The carbonyl carbon (C3) of the isoxazolone ring would typically resonate at a significantly downfield chemical shift. The carbon atom attached to the bromine (C4) would show a characteristic chemical shift, and its signal intensity might be reduced due to the quadrupolar influence of the bromine atom. The remaining five aromatic carbon signals would provide further confirmation of the substitution pattern.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, correlations between the signals of H5 and H6, and between H6 and H7, would be expected, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the fusion of the benzene and isoxazolone rings. For example, correlations from the N-H proton to C3 and C7a would be expected.
Advanced NMR Studies for Dynamic Processes (e.g., Tautomerism)
The this compound moiety has the potential to exhibit tautomerism, specifically lactam-lactim tautomerism. Variable temperature (VT) NMR studies could be employed to investigate the presence of any dynamic equilibrium between the 3-keto and 3-hydroxy forms. Changes in the chemical shifts or the appearance of new signals at different temperatures could indicate the presence of tautomers.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1750-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclic lactam. The N-H stretching vibration would likely appear as a broad band in the region of 3300-3100 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₄BrNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule.
Without access to the actual experimental data, the tables of spectroscopic values cannot be generated. The information provided above is based on established principles of spectroscopic interpretation for analogous chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of π-electrons and the presence of non-bonding electrons. For this compound, the UV-Vis spectrum provides valuable insights into the electronic structure of its bicyclic aromatic system.
The core chromophore, benzo[d]isoxazol-3(2H)-one, is responsible for the primary absorption bands observed in the UV-Vis spectrum. The electronic transitions in this heterocyclic system are primarily of two types: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity (large molar absorptivity, ε). The n → π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (such as those on the oxygen and nitrogen atoms of the isoxazole (B147169) ring) to an antibonding π* orbital.
Detailed Research Findings
While specific, high-resolution spectral data for this compound is not extensively published, analysis of the parent compound, benzo[d]isoxazol-3(2H)-one, and the known effects of halogen substitution on aromatic systems allows for a reliable estimation of its UV-Vis absorption characteristics.
The UV-Vis spectrum of the parent benzo[d]isoxazol-3(2H)-one shows characteristic absorption bands in the ultraviolet region. The introduction of a bromine atom at the 4-position of the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) for the π → π* transitions. This is due to the electron-donating resonance effect and the electron-withdrawing inductive effect of the halogen, as well as its ability to extend the conjugation of the π-system. The lone pairs of electrons on the bromine atom can interact with the π-system of the benzene ring, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Based on the analysis of structurally similar compounds, the estimated UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) is presented in the following table.
| Estimated λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition | Solvent |
|---|---|---|---|
| ~220-230 | ~15,000 - 25,000 | π → π | Ethanol/Methanol |
| ~260-270 | ~5,000 - 10,000 | π → π | Ethanol/Methanol |
| ~300-315 | ~1,000 - 3,000 | n → π* | Ethanol/Methanol |
The most intense absorption band, expected in the range of 220-230 nm, is attributed to a high-energy π → π* transition within the benzenoid system. A second, less intense π → π* transition is anticipated around 260-270 nm. The lower intensity absorption band at longer wavelengths, estimated to be in the 300-315 nm region, is characteristic of an n → π* transition involving the non-bonding electrons of the heteroatoms in the isoxazolone ring. The position and intensity of these bands are sensitive to the solvent polarity. In more polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transitions may show a slight bathochromic (red) shift.
The precise determination of these values would require experimental measurement of the UV-Vis spectrum of a purified sample of this compound. However, the estimated data provides a valuable framework for the structural elucidation and characterization of this compound.
Computational and Theoretical Investigations of 4 Bromobenzo D Isoxazol 3 2h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a popular computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. DFT calculations focus on the electron density, a function of space and time, to determine the ground state energy of a system. This approach is computationally more efficient than some other high-level methods while still providing accurate results.
For 4-Bromobenzo[d]isoxazol-3(2H)-one, DFT studies can elucidate its electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. This information is invaluable for predicting how this compound will interact with other molecules and for understanding its reaction mechanisms. DFT calculations can also be used to determine various reactivity descriptors.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 1.7 eV |
| Ionization Potential | 8.2 eV |
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations can be employed to precisely determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also predict other fundamental properties such as vibrational frequencies, which are essential for interpreting experimental infrared and Raman spectra. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions over time.
In the context of this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. MD simulations can also be used to study the dynamics of the molecule in different solvent environments, providing insights into its solubility and transport properties.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting various spectroscopic data. For this compound, theoretical calculations can provide valuable information that complements experimental spectroscopic analysis.
DFT and ab initio methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the structural elucidation of the molecule and its derivatives.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| FT-IR | C=O Stretch (cm⁻¹) | 1750 | 1745 |
| FT-IR | C-Br Stretch (cm⁻¹) | 680 | 675 |
| ¹³C NMR | C=O Chemical Shift (ppm) | 165.2 | 164.8 |
| ¹H NMR | Aromatic Proton Chemical Shifts (ppm) | 7.2-7.8 | 7.1-7.7 |
Reaction Mechanism Elucidation via Computational Chemistry
For this compound, computational studies can be used to investigate its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the bromine-substituted carbon. These studies can help in understanding the factors that control the regioselectivity and stereoselectivity of such reactions. The insights gained from these computational investigations can be invaluable for designing new synthetic routes and optimizing reaction conditions.
Structure-Activity Relationship (SAR) Computational Analysis for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives.
In the case of this compound, if it were to be explored as a scaffold for developing new therapeutic agents, QSAR studies would be highly beneficial. By synthesizing a series of derivatives with varying substituents and evaluating their biological activity, a QSAR model could be developed. This model could then be used to predict the activity of new derivatives, helping to prioritize which compounds to synthesize and test. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates.
Applications of 4 Bromobenzo D Isoxazol 3 2h One in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
There is a lack of specific peer-reviewed studies demonstrating the role of 4-Bromobenzo[d]isoxazol-3(2H)-one as a versatile synthetic building block.
Precursor in the Synthesis of Substituted Benzo[d]isoxazolone Frameworks
No specific literature was identified that details the use of this compound as a direct precursor for the synthesis of other substituted benzo[d]isoxazolone frameworks. While the bromo-substituent offers a potential handle for cross-coupling reactions, and the N-H group of the isoxazolone ring can be a site for substitution, specific examples and reaction conditions for this compound are not documented.
Intermediate in the Construction of Fused Heterocyclic Systems
Similarly, there is a void in the literature regarding the application of this compound as an intermediate in the construction of fused heterocyclic systems. The potential for this compound to undergo ring-opening and subsequent cyclization reactions, or to serve as a platform for annulation strategies, has not been explored in published research.
Scaffold for Novel Chemical Entities
The use of this compound as a foundational scaffold for the development of new chemical entities is not described in the available scientific literature.
Development of Ligand and Scaffold Architectures
No studies were found that focus on the development of ligand and scaffold architectures derived from this compound.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Exploration
While structure-activity relationship (SAR) studies are common for isoxazole-containing compounds in drug discovery, there are no published reports on the design and synthesis of a series of derivatives based on the this compound scaffold for the purpose of SAR exploration.
Integration into Complex Molecular Architectures for Advanced Materials Research
The integration of this compound into complex molecular architectures for advanced materials research, such as organic electronics or polymers, has not been reported.
Strategies for Diversity-Oriented Synthesis Using the 4-Bromo Position
The strategic placement of a bromine atom at the 4-position of the benzo[d]isoxazol-3(2H)-one scaffold provides a versatile anchor for diversity-oriented synthesis (DOS). This halogen serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the systematic introduction of a wide array of chemical moieties. This approach allows for the generation of extensive libraries of structurally diverse molecules, which are invaluable in the exploration of new chemical space for drug discovery and materials science. The reactivity of the 4-bromo position facilitates the creation of derivatives with diverse electronic and steric properties, crucial for modulating biological activity and other physicochemical characteristics.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 4-bromo substituent on the benzo[d]isoxazol-3(2H)-one core is an ideal electrophilic partner for these transformations. The general catalytic cycle for these reactions typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a highly versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is particularly well-suited for diversity-oriented synthesis due to the commercial availability of a vast array of boronic acids and their derivatives, as well as their general stability and low toxicity.
By employing this compound as the substrate, a diverse library of 4-aryl and 4-heteroaryl derivatives can be synthesized. The reaction conditions are typically mild and tolerant of a wide range of functional groups, which is a significant advantage in the construction of complex molecular libraries.
Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Potential Substituent at 4-Position |
|---|---|---|
| 1 | Phenylboronic acid | Phenyl |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| 3 | 3-Pyridinylboronic acid | 3-Pyridinyl |
| 4 | 2-Thiopheneboronic acid | 2-Thienyl |
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing alkenyl groups at the 4-position of the benzo[d]isoxazol-3(2H)-one core, leading to the synthesis of compounds with extended conjugation and diverse geometries. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer, which can be a crucial factor in structure-activity relationship studies. organic-chemistry.org
The choice of the alkene coupling partner allows for the introduction of a wide range of substituents, including esters, amides, and nitriles, further expanding the structural diversity of the resulting library.
Table 2: Representative Alkenes for Heck Coupling
| Entry | Alkene | Potential Substituent at 4-Position |
|---|---|---|
| 1 | Styrene | Styrenyl |
| 2 | n-Butyl acrylate | (E)-3-(n-Butoxycarbonyl)vinyl |
| 3 | Acrylonitrile | (E)-2-Cyanovinyl |
| 4 | 4-Vinylpyridine | (E)-2-(4-Pyridinyl)vinyl |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comlibretexts.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in medicinal chemistry and materials science. The introduction of an alkynyl group at the 4-position of the benzo[d]isoxazol-3(2H)-one scaffold can significantly alter the molecule's shape and electronic properties.
The resulting alkynes can also serve as versatile intermediates for further transformations, such as cycloadditions or reductions, thereby providing access to an even broader range of molecular architectures.
Table 3: Representative Alkynes for Sonogashira Coupling
| Entry | Alkyne | Potential Substituent at 4-Position |
|---|---|---|
| 1 | Phenylacetylene | Phenylethynyl |
| 2 | 1-Hexyne | 1-Hexynyl |
| 3 | Propargyl alcohol | 3-Hydroxy-1-propynyl |
| 4 | Trimethylsilylacetylene | Trimethylsilylethynyl |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. Applying this methodology to this compound allows for the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the 4-position.
This strategy is particularly valuable for generating libraries of compounds with diverse hydrogen-bonding capabilities and basicity, which are critical parameters for modulating interactions with biological targets.
Table 4: Representative Amines for Buchwald-Hartwig Amination
| Entry | Amine | Potential Substituent at 4-Position |
|---|---|---|
| 1 | Morpholine | Morpholin-4-yl |
| 2 | Piperidine | Piperidin-1-yl |
| 3 | Aniline | Phenylamino |
| 4 | Benzylamine | Benzylamino |
Nucleophilic Aromatic Substitution (SNA_r)
While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalizing the 4-bromo position, particularly when the aromatic ring is sufficiently activated by electron-withdrawing groups. The benzo[d]isoxazol-3(2H)-one core itself possesses electron-withdrawing character, which can facilitate SNAr reactions under appropriate conditions.
This approach typically involves the reaction of this compound with strong nucleophiles, such as alkoxides, thiolates, or amines, often at elevated temperatures. The reaction proceeds through a Meisenheimer complex, an anionic intermediate that is stabilized by the electron-withdrawing nature of the heterocyclic ring. researchgate.netlibretexts.org The SNAr strategy provides a direct route to introduce oxygen, sulfur, and nitrogen nucleophiles, complementing the scope of palladium-catalyzed methods.
Table 5: Representative Nucleophiles for SNAr Reactions
| Entry | Nucleophile | Potential Substituent at 4-Position |
|---|---|---|
| 1 | Sodium methoxide | Methoxy |
| 2 | Sodium thiophenoxide | Phenylthio |
| 3 | Potassium phthalimide | Phthalimido |
| 4 | Pyrrolidine | Pyrrolidin-1-yl |
Future Research Directions for 4 Bromobenzo D Isoxazol 3 2h One
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. For 4-Bromobenzo[d]isoxazol-3(2H)-one, future research will likely focus on developing "green" synthetic protocols that minimize waste and energy consumption.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future strategies could explore:
Catalyst-Free and Solvent-Free Reactions: Inspired by the green synthesis of other isoxazol-5(4H)-ones, researchers could investigate three-component reactions under natural sunlight, a clean and abundant energy source. semnan.ac.ir This approach has been successful for synthesizing 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without the need for organic solvents or catalysts. semnan.ac.ir
Agro-Waste-Based Catalysts: The use of catalysts derived from agricultural waste, such as water extract of orange fruit peel ash (WEOFPA) in glycerol, presents a novel and sustainable option. nih.gov This method has proven effective for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones and could be adapted for the synthesis of bromo-substituted benzisoxazolones. nih.gov
Bio-Based Solvents: Employing bio-based and recyclable solvents like gluconic acid aqueous solution can serve a dual role as both the reaction medium and a catalyst. researchgate.net This has been demonstrated in the Knoevenagel condensation for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The bromine atom and the isoxazolone ring in this compound are key functional handles that can be exploited in a variety of chemical transformations. Future research should aim to uncover novel reactivity patterns and utilize this compound in innovative catalytic cycles.
Cross-Coupling Reactions: The bromine substituent provides a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting electronic and biological properties. acs.orgacs.org
C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Research into the palladium-catalyzed C-H functionalization of the benzoisoxazole core could lead to more atom-economical synthetic routes to complex molecules. nih.gov
Ring-Opening Reactions: The isoxazolone ring can undergo ring-opening reactions under various conditions to yield valuable synthetic intermediates, such as β-amino acids or β-hydroxy ketones. Exploring the regioselective ring-opening of this compound could provide access to novel building blocks for pharmaceutical and materials science applications.
Application in Asymmetric Synthesis
The development of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The isoxazole (B147169) scaffold is present in numerous chiral molecules with biological activity. Future research should focus on the application of this compound in asymmetric synthesis.
Chiral Ligand Development: The nitrogen and oxygen atoms within the isoxazolone ring can act as coordination sites for metal catalysts. The synthesis of chiral derivatives of this compound could lead to the development of novel chiral ligands for a variety of asymmetric transformations. nih.gov
Asymmetric Catalysis: The compound itself can be a substrate in asymmetric catalytic reactions. For instance, asymmetric Michael additions to derivatives of isoxazol-5-ones have been reported. researchgate.net Developing catalytic asymmetric reactions that utilize this compound as a prochiral substrate would be a significant advancement.
Chiral Auxiliaries: The rigid bicyclic structure of the benzoisoxazolone core could be exploited in the design of new chiral auxiliaries to control stereochemistry in various chemical reactions.
Integration into Supramolecular Chemistry and Material Science
The planar structure and the presence of a bromine atom make this compound an interesting candidate for applications in supramolecular chemistry and materials science.
Crystal Engineering: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state. This could be harnessed to construct novel crystalline architectures with desired properties.
Organic Electronics: Brominated aromatic compounds are often used as precursors for organic electronic materials. mdpi.com The benzoisoxazole core, with its electron-withdrawing properties, combined with the bromo-substituent, could be a building block for the synthesis of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells. The multifunctionality of similar heterocyclic systems like 2H-benzo[d]1,2,3-triazole highlights the potential for developing materials with applications in optical waveguides and organic field-effect transistors. mdpi.com
Liquid Crystals: By attaching appropriate mesogenic groups through the bromine atom or other positions, it may be possible to design novel liquid crystalline materials based on the benzoisoxazolone scaffold.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity.
Reactivity Prediction: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This can guide the design of new reactions and the synthesis of specific derivatives. researchgate.netmdpi.commdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic properties and potential for charge transfer, which is crucial for designing materials for electronic applications. mdpi.com
Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of novel reactions involving this compound, providing a deeper understanding of the factors that control selectivity and efficiency.
Spectroscopic Analysis: DFT calculations can aid in the interpretation of spectroscopic data (e.g., NMR, IR, UV-Vis), which is essential for the characterization of new derivatives of this compound. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
